molecular formula C20H19NO4 B7783939 N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

Cat. No. B7783939
M. Wt: 337.4 g/mol
InChI Key: FYMVNVJQSHEMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05605896

Procedure details

A solution of 7.6 ml of 3-aminopropanol in 50 ml of water was added dropwise over a period of 30 minutes to a suspension of 30 g of 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carbonyl chloride and 15.2 g of potassium carbonate in 400 ml of acetone. The thick suspension was stirred for 3 hours at 20°-25° C. The solvents were removed in vacuo and the residue was taken up in 300 ml of water. After stirring for 1 hour, the precipitate was collected by suction filtration and washed with water. The crude product was purified by crystallization from 95% ethanol and 23.8 g of the title compound were obtained, m.p. 191°-193° C. An additional 4.7 g of the title compound was obtained by concentration in vacuo of the crystallization filtrate.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][C:7]1[C:12](=[O:13])[C:11]2[CH:14]=[CH:15][CH:16]=[C:17]([C:18](Cl)=[O:19])[C:10]=2[O:9][C:8]=1[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(=O)([O-])[O-].[K+].[K+]>O.CC(C)=O>[OH:5][CH2:4][CH2:3][CH2:2][NH:1][C:18]([C:17]1[C:10]2[O:9][C:8]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)=[C:7]([CH3:6])[C:12](=[O:13])[C:11]=2[CH:14]=[CH:15][CH:16]=1)=[O:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
7.6 mL
Type
reactant
Smiles
NCCCO
Name
Quantity
30 g
Type
reactant
Smiles
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)Cl)C2=CC=CC=C2
Name
Quantity
15.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The thick suspension was stirred for 3 hours at 20°-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product was purified by crystallization from 95% ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCNC(=O)C1=CC=CC=2C(C(=C(OC21)C2=CC=CC=C2)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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